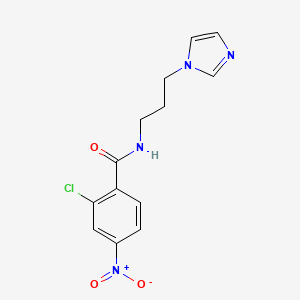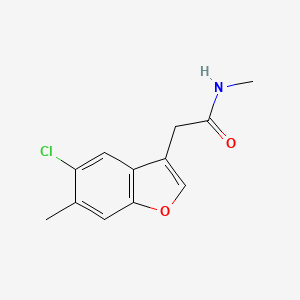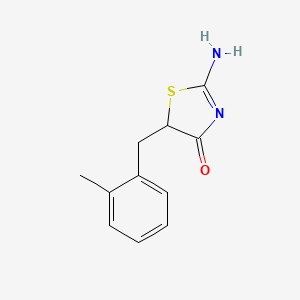![molecular formula C12H16BrNO5 B5225597 2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL](/img/structure/B5225597.png)
2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL is a chemical compound with the molecular formula C12H16BrNO5. It is known for its unique structure, which includes a bromophenyl group and a dihydroxyethyl oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL typically involves the reaction of 4-bromoaniline with a suitable oxolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The dihydroxyethyl oxolane ring enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dibromobenzil: Another brominated compound with similar structural features.
2-Amino-4-bromophenol: Shares the bromophenyl group and exhibits similar reactivity.
Uniqueness
2-[(4-BROMOPHENYL)AMINO]-5-(1,2-DIHYDROXYETHYL)OXOLANE-3,4-DIOL is unique due to its combination of a bromophenyl group and a dihydroxyethyl oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-(4-bromoanilino)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO5/c13-6-1-3-7(4-2-6)14-12-10(18)9(17)11(19-12)8(16)5-15/h1-4,8-12,14-18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJLINCGGJWZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2C(C(C(O2)C(CO)O)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-methoxy-N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B5225543.png)


![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225565.png)

![(4Z)-4-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B5225577.png)
![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
![N-(3-chlorobenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5225599.png)
![1-Ethoxy-2-[3-(4-propan-2-ylphenoxy)propoxy]benzene](/img/structure/B5225606.png)
![2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B5225613.png)

![3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5225618.png)
